molecular formula C3F3N3 B8663521 4,5,6-Trifluoro-1,2,3-triazine CAS No. 112291-51-7

4,5,6-Trifluoro-1,2,3-triazine

Cat. No. B8663521
Key on ui cas rn: 112291-51-7
M. Wt: 135.05 g/mol
InChI Key: JOENPVVANNJTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459246

Procedure details

31.9 g of 2-amino-5-hydroxy-naphthalene-1,7-disulphonic acid are dissolved in 400 ml of water to give a neutral solution. 300 g of ice are then added, and 8.8 ml of trifluorotriazine are allowed to run in, a pH of 4.0-4.5 being maintained with 15% strength sodium carbonate solution. The mixture is subsequently stirred for 5 minutes, a neutral solution of 17.3 g of m-sulphanilic acid is then added, and a pH of 5.0-5.5 is maintained with 15% strength sodium carbonate solution. During the acylation, the temperature is allowed to rise to 15°-20°. A diazo compound obtained by the customary route by diazotisation of 20.3 g of 1-amino-4-methoxy-benzene-2-sulphonic acid is added to the resulting solution of the reaction product of the formula ##STR17## at 5°-10°, the pH simultaneously being kept at pH 7.0-7.5 by sprinkling in sodium bicarbonate. When the coupling has ended, the dyestuff of the formula ##STR18## is salted out, filtered off with suction, dried and ground. The red dyestuff powder dissolves readily in water and dyes cotton a clear scarlet (colour code number 6) by a process customary for reactive dyestuffs.
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=CC(S(O)(=O)=O)=CC=2O)[C:3]=1[S:17]([OH:20])(=[O:19])=[O:18].FC1N=NN=C(F)C=1F.[C:30](=[O:33])([O-])[O-].[Na+].[Na+].S(O)(=O)(C1C=CC=C(N)C=1)=O>O>[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([O:33][CH3:30])=[CH:4][C:3]=1[S:17]([OH:20])(=[O:18])=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
NC1=C(C2=CC(=CC(=C2C=C1)O)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
Quantity
8.8 mL
Type
reactant
Smiles
FC1=C(C(=NN=N1)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
17.3 g
Type
reactant
Smiles
S(=O)(C1=CC(=CC=C1)N)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a neutral solution
CUSTOM
Type
CUSTOM
Details
to rise to 15°-20°

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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